2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile
Overview
Description
2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C9H4F6N2O. This compound is characterized by the presence of trifluoromethyl and trifluoroethoxy groups attached to a pyridine ring, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile typically involves the reaction of 2,6-dichloropyridine-3-carbonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine atoms with trifluoroethoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Primary amines from the reduction of the nitrile group.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Employed in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and trifluoroethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
- 6-(Trifluoromethyl)pyridine-3-carbonitrile
- 2-(Trifluoromethyl)pyridine-3-carbonitrile
Uniqueness
2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of both trifluoromethyl and trifluoroethoxy groups, which impart distinct physicochemical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various applications .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N2O/c10-8(11,12)4-18-7-5(3-16)1-2-6(17-7)9(13,14)15/h1-2H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBYICSAJLFNRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)OCC(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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